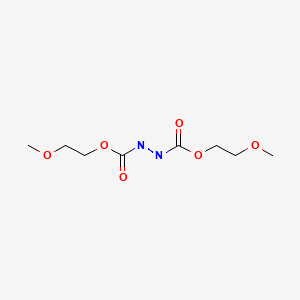

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate

描述

Historical Development and Discovery

DMEAD was first developed in 2007 by Professor Takashi Sugimura and colleagues at the University of Hyogo’s Graduate School of Material Science. The design aimed to overcome limitations of conventional Mitsunobu reagents, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), which produce hydrazinedicarboxylate byproducts with poor water solubility. By incorporating 2-methoxyethyl ester groups, Sugimura’s team synthesized a reagent whose byproduct exhibits high aqueous solubility (>0.55 g/mL), enabling simplified purification. This innovation marked a significant advancement in streamlining Mitsunobu-based syntheses, particularly in industrial and pharmaceutical applications.

Nomenclature and Classification

The compound is systematically named bis(2-methoxyethyl) diazene-1,2-dicarboxylate , reflecting its two 2-methoxyethyl ester groups attached to an azo-dicarboxylate core. Its structure is represented by the molecular formula $$ \text{C}8\text{H}{14}\text{N}2\text{O}6 $$ (molecular weight: 234.21 g/mol). Alternative names include:

- Di-2-methoxyethyl azodicarboxylate

- Azodicarboxylic acid bis(2-methoxyethyl) ester

- DMEAD

Its CAS registry number, 940868-64-4 , is widely referenced in chemical databases. Classified as an azo compound, DMEAD belongs to the family of dialkyl azodicarboxylates, which are critical for redox-mediated reactions in organic synthesis.

Significance in Organic Chemistry

DMEAD’s primary significance lies in its role as a Mitsunobu reagent, facilitating stereospecific substitutions of alcohols. Key advantages include:

- Water-Soluble Byproduct : The hydrazinedicarboxylate byproduct dissolves readily in neutral water, eliminating laborious chromatography or solvent-intensive extraction steps.

- Reaction Efficiency : DMEAD exhibits comparable reactivity to DEAD and DIAD, enabling high-yield transformations of secondary alcohols to esters, ethers, and amines.

- Practical Handling : Unlike DEAD, which is thermally unstable, DMEAD is a stable solid at room temperature (melting point: 40–44°C), reducing storage risks.

Table 1: Physical and Chemical Properties of DMEAD

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{14}\text{N}2\text{O}6 $$ | |

| Melting Point | 40–44°C | |

| Solubility | THF, toluene, CH$$2$$Cl$$2$$ | |

| TLC R$$_f$$ (EtOAc/Hexane) | 0.08 |

Comparison with Other Azodicarboxylate Reagents

DMEAD’s performance is often benchmarked against DEAD, DIAD, and newer alternatives like di-p-chlorobenzyl azodicarboxylate (DCAD).

Table 2: Key Comparisons of Azodicarboxylate Reagents

| Reagent | Byproduct Solubility | Physical State | Purification Ease | Cost Considerations |

|---|---|---|---|---|

| DMEAD | High (water) | Solid | High | Moderate (ester synthesis) |

| DEAD | Low (organic) | Liquid | Low | Low |

| DIAD | Low (organic) | Liquid | Low | Moderate |

| DCAD | Moderate (CH$$2$$Cl$$2$$) | Solid | Moderate | High |

- Byproduct Management : DMEAD’s hydrazinedicarboxylate is removed via aqueous wash, whereas DEAD/DIAD require chromatography.

- Reaction Scope : DMEAD matches DEAD/DIAD in converting sterically hindered alcohols, as demonstrated in syntheses of complex esters and ethers.

- Cost : While DMEAD’s 2-methoxyethyl groups increase production costs compared to DEAD, its streamlined purification reduces overall operational expenses.

属性

IUPAC Name |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHKJMVOHWKSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)N=NC(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044944 | |

| Record name | 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940868-64-4 | |

| Record name | Bis(2-methoxyethyl) Azodicarboxylate (This product is only available for selling domestically in Japan) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Stepwise Preparation Method

The synthesis can be divided into three main steps:

Detailed Reaction Conditions and Notes

Step S1: Formation of 2-methoxy-1H-ethyl pyrazole formate

- Carbonyl diimidazole is dissolved in a first organic solvent such as dichloromethane or toluene.

- Ethylene glycol monomethyl ether is added dropwise at 0–20 °C to control reaction rate and avoid side reactions.

- The reaction produces the intermediate 2-methoxy-1H-ethyl pyrazole formate, which is used directly in the next step without isolation in some one-pot protocols.

Step S2: Nucleophilic substitution with hydrazine salt

- Hydrazine salt and an organic base are added to the reaction mixture from S1.

- The mixture is heated under reflux to promote nucleophilic substitution, converting the pyrazole ester intermediate into 1,2-hydrazine diacid-1,2-bis(2-methoxyethyl) ester.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is concentrated to dryness, followed by hot filtration with toluene and recrystallization from acetone-petroleum ether to purify the hydrazine diacid ester.

Step S3: Oxidation to bis(2-methoxyethyl) diazene-1,2-dicarboxylate

- The purified hydrazine diacid ester is dissolved in a second organic solvent (e.g., dichloromethane).

- The temperature is maintained below 20–25 °C.

- A second organic base is added dropwise, followed by batchwise addition of N-bromosuccinimide (NBS) to oxidize the hydrazine to the azo compound.

- The molar ratios and reaction time are optimized to maximize yield and purity.

- Excess NBS and base can be removed easily after reaction completion.

Advantages of This Preparation Method

| Feature | Description |

|---|---|

| Avoidance of hazardous reagents | No use of phosgene or corrosive 2-methoxyethyl chloroformate, reducing environmental and safety risks |

| One-pot synthesis possibility | Steps S1 and S2 can be combined in a one-pot procedure, improving efficiency |

| Mild reaction conditions | Low temperatures (0–30 °C) and common organic solvents used |

| Purification approach | Hot filtration and recrystallization enable high purity intermediate isolation |

| Industrial applicability | Environmentally friendly and scalable for industrial production |

Summary Table of Key Parameters

| Parameter | Values / Options |

|---|---|

| First organic solvent (S1) | Dichloromethane, chloroform, 1,2-dichloroethane, tetrahydrofuran, toluene, xylene |

| Temperature (S1) | 0–20 °C |

| Hydrazine salts (S2) | Hydrazine monohydrochloride, hydrazine dihydrochloride, hydrazine sulfate |

| Organic bases (S2 & S3) | Triethylamine, diisopropylethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), pyridine |

| Molar ratios (S1) | Ethylene glycol monomethyl ether : carbonyl diimidazole = 1 : 1.0–1.2 |

| Molar ratios (S2) | Ethylene glycol monomethyl ether : hydrazine salt : base = 1 : 0.5 : 2–4 |

| Molar ratios (S3) | Hydrazine diacid ester : NBS : base = 1 : 1–1.2 : 1–1.2 |

| Temperature (S3) | 0–30 °C |

| Reaction time (S3) | 2–16 hours |

| Purification solvents | Toluene (hot filtration), acetone-petroleum ether (recrystallization) |

Research Findings and Industrial Relevance

The described method was patented recently (2023) and represents a significant improvement over traditional methods that rely on phosgene or 2-methoxyethyl chloroformate, which are hazardous and expensive. The use of carbonyl diimidazole as a safer carbonyl source and NBS as a mild oxidant allows for a greener synthesis with high yields and purity.

This method is particularly suitable for scale-up due to:

- Use of common organic solvents and reagents.

- Mild reaction conditions minimizing side reactions.

- Straightforward purification steps.

- Potential for one-pot synthesis reducing operational complexity.

化学反应分析

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form amines or other nitrogen-containing compounds.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its utility in organic synthesis is highlighted by its involvement in the Mitsunobu reaction, where it facilitates the formation of nitrogen-containing compounds from alcohols . This reaction is particularly valuable for synthesizing complex natural products and pharmaceuticals.

Case Study:

In one study, Bis(2-methoxyethyl) diazene-1,2-dicarboxylate was successfully employed in the Mitsunobu reaction to synthesize complex alkaloids with promising biological activities . The yields were reported to be high, demonstrating the compound's effectiveness as a reagent.

Biochemical Research

In biochemical applications, this compound is used to investigate enzyme mechanisms and protein interactions. Its ability to form stable adducts with various biomolecules makes it a useful tool for studying enzymatic processes.

Case Study:

Research has shown that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of diseases like Alzheimer’s and diabetes . The inhibitory effects were confirmed through both in vitro assays and molecular docking studies.

Industrial Applications

In industry, this compound finds applications in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors suitable for textiles and other materials.

Data Table: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Dyes & Pigments | Used as an intermediate for synthesizing various dyes used in textiles. |

| Pharmaceuticals | Serves as a precursor for compounds with potential therapeutic effects. |

| Chemical Reagents | Utilized in laboratory settings for organic synthesis reactions. |

作用机制

The mechanism of action of Bis(2-methoxyethyl) diazene-1,2-dicarboxylate involves its ability to undergo various chemical reactions that result in the formation of different products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its molecular targets and pathways are primarily related to its reactivity with other compounds, leading to the formation of new chemical bonds and products .

相似化合物的比较

Comparison with Structurally Similar Diazene-1,2-dicarboxylates

Structural and Physical Properties

The table below compares key properties of Bis(2-methoxyethyl) diazene-1,2-dicarboxylate with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₈H₁₄N₂O₆ | 234.208 | 940868-64-4 | 2-Methoxyethyl esters |

| Diethyl diazene-1,2-dicarboxylate (DEAD) | C₆H₁₀N₂O₄ | 174.16 | 1972-28-7 | Ethyl esters |

| Diisopropyl diazene-1,2-dicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 218.21 | 2446-83-5 | Isopropyl esters |

| Dibenzyl diazene-1,2-dicarboxylate (DBAD) | C₁₆H₁₄N₂O₄ | 298.29 | 2449-05-0 | Benzyl esters |

Key Observations :

- Molecular Weight : The 2-methoxyethyl variant has a higher molecular weight than DEAD and DIAD due to the oxygen-rich substituents. DBAD, with bulkier benzyl groups, has the highest molecular weight.

- Benzyl esters (DBAD) introduce aromaticity and increased steric hindrance .

Oxidation Reactions

- DEAD: Widely used for mild oxidations, such as converting alcohols to aldehydes. For example, DEAD with ZnBr₂ oxidizes 2-chloroquinolin-3-yl methanol to 2-chloroquinoline-3-carbaldehyde in 86% yield .

- The electron-donating methoxy groups may modulate reactivity compared to DEAD.

Mitsunobu Reactions

- DEAD/DIAD: These are standard reagents for Mitsunobu reactions, facilitating alcohol-to-ether transformations. DIAD is often preferred over DEAD due to lower explosion risk .

- By-Product Considerations: Mitsunobu reactions produce hydrazine-1,2-dicarboxylates (e.g., dibenzyl hydrazine-1,2-dicarboxylate from DBAD) . The 2-methoxyethyl variant may generate unique by-products, but its efficiency relative to DEAD/DIAD remains unexplored.

Cycloaddition Reactions

- DEAD/DBAD : Participate in Diels-Alder and [8+2] cycloadditions. DEAD reacts with cyclopentadiene to form bicyclic adducts , while dimethyl diazene-1,2-dicarboxylate reacts with heptafulvenes to yield dihydroazulenes .

- Steric and Electronic Effects : Bulky substituents (e.g., benzyl in DBAD) may hinder cycloaddition kinetics, whereas smaller esters (ethyl in DEAD) favor faster reactions. The 2-methoxyethyl groups could balance steric bulk and solubility .

生物活性

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate (also known as DMDM) is a diazene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including antitumor and antibacterial effects. This article synthesizes available research findings on the biological activity of DMDM, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by its diazene functional group, which is known to influence its reactivity and biological interactions. The compound's structure allows it to participate in various biochemical pathways, potentially leading to significant biological effects.

Antitumor Activity

Research indicates that diazene derivatives exhibit varying degrees of cytotoxicity against different tumor cell lines. For example, structurally similar compounds have shown significant cytotoxic effects in human tumor cell lines such as HeLa (cervical carcinoma), A1235 (glioblastoma), and PC-3 (prostate adenocarcinoma). In particular, modifications to the diazene structure have been linked to enhanced biological activity. For instance, RL-337, a modified diazene, demonstrated a synergistic effect with established chemotherapeutic agents like cisplatin and doxorubicin, indicating that structural modifications can lead to improved therapeutic profiles .

The mechanism by which DMDM exerts its biological effects is not fully elucidated but may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Studies have shown that similar diazene compounds can disrupt cellular membranes and alter intracellular signaling pathways .

Antibacterial Activity

DMDM has also been investigated for its antibacterial properties. Some studies suggest that diazene derivatives can inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of bacterial cell integrity. For instance, related compounds have shown effective inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects and potentially in bacteria .

Toxicity Studies

Toxicological assessments of DMDM reveal a complex profile. While acute toxicity appears low in various animal models, sub-chronic exposure studies indicate potential adverse effects on organ weights (e.g., thymus and testes) at higher doses . Such findings underscore the importance of dosage and exposure duration when evaluating the safety profile of DMDM.

Case Studies

- Cytotoxicity Assessment : A study involving the application of DMDM on HeLa cells showed significant cytotoxic effects within hours of treatment, leading to cell membrane integrity loss without triggering apoptosis through caspase activation .

- Antibacterial Efficacy : In larvicidal assays, related compounds demonstrated 100% mortality at specific concentrations after 72 hours, highlighting their potential use in pest control strategies .

Data Summary

常见问题

Q. What analytical techniques are recommended for characterizing Bis(2-methoxyethyl) diazene-1,2-dicarboxylate in research settings?

- Methodological Answer : Characterization should combine spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural elucidation, particularly to confirm the diazene (N=N) moiety and ester linkages. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC)-MS can identify impurities and degradation products, leveraging fragmentation patterns. Infrared (IR) spectroscopy helps track functional groups like carbonyl (C=O) and ether (C-O-C) bonds. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, using reverse-phase C18 columns and acetonitrile/water mobile phases. Reference spectral libraries (e.g., NIST databases) should be cross-checked for validation .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer : Safety protocols should align with GHS hazard classifications for analogous esters (e.g., skin/eye irritation, respiratory hazards). Use nitrile gloves, lab coats, and safety goggles to prevent direct contact. Conduct experiments in fume hoods to avoid inhalation of vapors or aerosols. Emergency measures include immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation. Store the compound in airtight containers away from heat sources, as diazenes may decompose exothermically. Regularly monitor air quality using portable gas detectors if working outside fume hoods .

Advanced Research Questions

Q. How can researchers mitigate the thermal instability of this compound during synthesis?

- Methodological Answer : Thermal stability can be assessed via Differential Scanning Calorimetry (DSC) to identify decomposition thresholds. Optimize reaction temperatures using real-time monitoring (e.g., in situ FTIR or Raman spectroscopy). Employ low-boiling-point solvents (e.g., dichloromethane) to enable mild reflux conditions. Add stabilizers like free-radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autocatalytic degradation. Post-synthesis, store the compound at ≤4°C under inert gas (N₂/Ar) to minimize oxidative and thermal stress .

Q. What mechanistic insights guide the optimization of solvent systems for the esterification of diazene-1,2-dicarboxylic acid derivatives?

- Methodological Answer : Solvent polarity and proticity significantly influence esterification efficiency. Non-polar solvents (e.g., toluene) favor diazene stability but may slow reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack but risk diazene cleavage. A mixed solvent system (e.g., THF:water 9:1) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) can balance reactivity and stability. Monitor reaction progress via thin-layer chromatography (TLC) or inline pH probes to detect carboxylic acid consumption. Computational modeling (DFT) can predict solvent effects on transition states .

Data Contradiction and Validation

Q. How should conflicting reports on the environmental persistence of this compound be addressed methodologically?

- Methodological Answer : Conduct comparative biodegradation studies under standardized OECD 301 (aqueous) and 307 (soil) protocols. Use LC-MS/MS to quantify parent compound and metabolites (e.g., diazene cleavage products). Assess photolytic degradation using solar simulators (λ >290 nm) and measure half-lives in varying pH/temperature conditions. Cross-validate results with computational models (EPI Suite) to predict persistence metrics. Discrepancies may arise from matrix effects (e.g., organic matter content in soil), requiring site-specific adjustments in experimental design .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of diazene-containing esters?

- Methodological Answer : Perform tiered toxicity assays: start with in vitro cell viability assays (e.g., MTT on human keratinocytes) to establish baseline cytotoxicity. Compare results across cell lines (e.g., HepG2 for hepatotoxicity) and species (e.g., Daphnia magna for ecotoxicity). Address discrepancies by standardizing exposure durations and concentrations (e.g., OECD 202/203 guidelines). Use metabolomics to identify biomarkers of oxidative stress (e.g., glutathione depletion). Validate findings with in vivo models (zebrafish embryos) under controlled OECD conditions .

Synthesis and Scalability

Q. What scalable purification methods are effective for this compound?

- Methodological Answer : Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients (10–40% EtOAc) removes polar by-products. For large batches, centrifugal partition chromatography (CPC) offers higher throughput. Crystallization can be optimized using solvent mixtures (e.g., ethanol:water 70:30) at controlled cooling rates (−0.5°C/min). Monitor purity via melting point analysis and X-ray diffraction (XRD) for polymorph identification. Consider membrane filtration (0.22 µm) to eliminate particulate contaminants .

Tables for Key Data

| Property | Method/Technique | Reference |

|---|---|---|

| Thermal Decomposition Temp | DSC (10°C/min, N₂ atmosphere) | |

| LogP (Octanol-Water) | Shake-flask method with HPLC analysis | |

| Biodegradation Half-life | OECD 301F (Modified Sturm Test) | |

| Cytotoxicity (IC50) | MTT assay (HepG2 cells, 24h exposure) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。